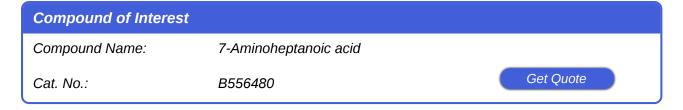


Thermochemical Properties of 7Aminoheptanoic Acid: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid, a linear ω -amino acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds and polymers. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and the prediction of its behavior in different chemical and physical environments. This technical guide provides a comprehensive overview of the key thermochemical data for **7-Aminoheptanoic acid**, detailed experimental protocols for their determination, and visual representations of the associated experimental workflows.

Core Thermochemical Data

The thermochemical properties of **7-Aminoheptanoic acid** are fundamental to understanding its energetic landscape. The following table summarizes the available experimental and calculated data for the solid phase at standard conditions (298.15 K and 1 bar).



Thermoche mical Property	Symbol	Value	Units	Method	Reference
Standard Enthalpy of Combustion	ΔcH°	-4608.68 ± 1.26	kJ/mol	Combustion Calorimetry	[1]
Standard Enthalpy of Formation	ΔfH°	-633.9	kJ/mol	Calculated from ΔcH°	Calculated in this work
Heat Capacity (Crystalline)	Ср,с	Data not available	J/(mol·K)	-	-
Enthalpy of Sublimation	ΔsubH°	Data not available	kJ/mol	-	-

Note: The standard enthalpy of formation was calculated based on the experimental enthalpy of combustion and the standard enthalpies of formation of the products (CO₂, H₂O₂, and N₂).

Experimental Protocols

The determination of the thermochemical properties of **7-Aminoheptanoic acid** requires precise and specialized experimental techniques. The following sections detail the methodologies for the key experiments.

Combustion Calorimetry for Enthalpy of Combustion

Objective: To determine the energy released upon the complete combustion of **7- Aminoheptanoic acid**.

Methodology:

 Sample Preparation: A pellet of known mass (approximately 0.5-1.0 g) of high-purity, crystalline 7-Aminoheptanoic acid is prepared. The pellet is placed in a crucible within a static bomb calorimeter.



- Calorimeter Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A known amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of all water formed during combustion. The bomb is then placed in a precisely measured volume of water in the calorimeter's isothermal jacket.
- Ignition and Data Acquisition: The sample is ignited using a cotton fuse wire of known mass and heat of combustion. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a Beckmann thermometer or a platinum resistance thermometer) at regular intervals before, during, and after combustion until a steady final temperature is reached.
- Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings (using the Regnault-Pfaundler or similar correction method), the heat of combustion of the fuse wire, and the formation of nitric acid from the nitrogen in the sample. The heat capacity of the calorimeter system (calorimeter constant) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion of 7-Aminoheptanoic acid is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: To measure the heat capacity of solid **7-Aminoheptanoic acid** as a function of temperature.

Methodology:

- Sample and Reference Preparation: A small, accurately weighed sample of powdered crystalline **7-Aminoheptanoic acid** (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.



- Measurement Scans: A three-step measurement procedure is employed:
 - Baseline Scan: An initial scan is performed with both the sample and reference pans empty to determine the baseline heat flow of the instrument.
 - Standard Scan: A scan is performed with a standard material of known heat capacity, typically sapphire (α-Al₂O₃), in the sample pan.
 - Sample Scan: The standard is replaced with the 7-Aminoheptanoic acid sample, and the scan is repeated under identical conditions.
- Data Analysis: The heat flow is measured as a function of temperature for each scan. The
 heat capacity of the 7-Aminoheptanoic acid sample is then calculated by comparing its
 heat flow signal to that of the sapphire standard and the baseline, using the following
 equation:

Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard

where DSC represents the heat flow signal and m is the mass.

Knudsen Effusion Method for Enthalpy of Sublimation

Objective: To determine the vapor pressure of **7-Aminoheptanoic acid** at different temperatures and subsequently calculate its enthalpy of sublimation.

Methodology:

- Sample Preparation: A small amount of crystalline 7-Aminoheptanoic acid is placed in a
 Knudsen effusion cell, which is a small, thermostated container with a very small orifice of
 known area.
- Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell is precisely controlled and varied.
- Mass Loss Measurement: As the sample is heated, it sublimes, and the vapor effuses
 through the orifice into the vacuum. The rate of mass loss of the sample is measured over
 time using a high-precision microbalance.



 Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss (dm/dt) using the Knudsen-Hertz equation:

$$P = (dm/dt) * (2\pi RT/M)1/2 / A$$

where R is the ideal gas constant, M is the molar mass of the substance, and A is the area of the orifice.

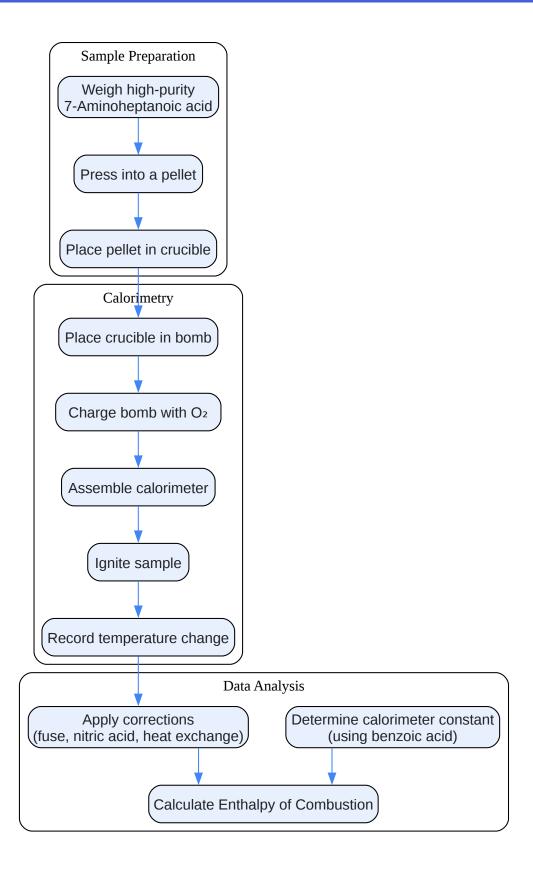
• Enthalpy of Sublimation Calculation: The vapor pressure is measured at several different temperatures. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation:

$$d(\ln P)/d(1/T) = -\Delta subH^{\circ}/R$$

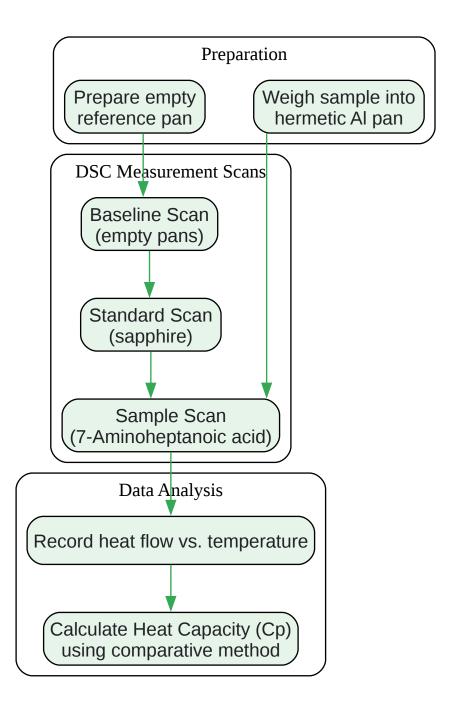
Visualizing the Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

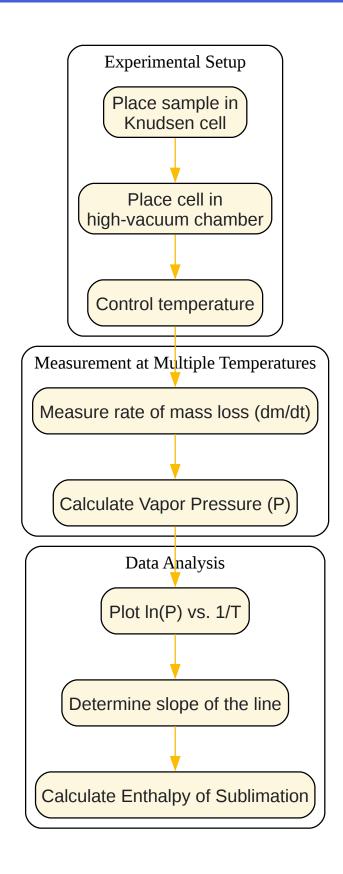












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